Cellulase

Descripción general

Descripción

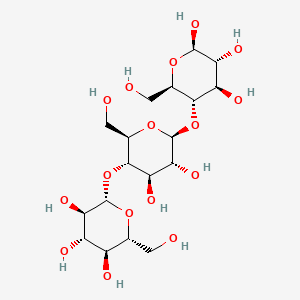

La beta-celotriosa es un oligosacárido compuesto por tres unidades de glucosa unidas mediante enlaces beta-1,4-glucosídicos. La beta-celotriosa se deriva de la hidrólisis de la celulosa, un componente principal de las paredes celulares de las plantas, y desempeña un papel significativo en varios procesos bioquímicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La beta-celotriosa se puede sintetizar mediante la hidrólisis enzimática de la celulosa utilizando enzimas celulasa. El proceso implica la descomposición de la celulosa en oligosacáridos más pequeños, incluida la beta-celotriosa . La hidrólisis enzimática es preferible debido a su especificidad y eficiencia.

Métodos de producción industrial: La producción industrial de beta-celotriosa implica el uso de celulasas microbianas, que son enzimas producidas por bacterias y hongos. Estas enzimas catalizan la hidrólisis de la celulosa en condiciones controladas, lo que da como resultado la producción de beta-celotriosa y otros oligosacáridos . El proceso generalmente implica la fermentación, donde los microorganismos se cultivan en biorreactores para producir celulasas, seguido de la hidrólisis enzimática de la celulosa.

Análisis De Reacciones Químicas

Tipos de reacciones: La beta-celotriosa experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la reducción.

Reactivos y condiciones comunes:

Hidrólisis: Hidrólisis enzimática utilizando celulasas.

Oxidación: Los agentes oxidantes como el peróxido de hidrógeno se pueden utilizar para oxidar la beta-celotriosa.

Reducción: Los agentes reductores como el borohidruro de sodio pueden reducir la beta-celotriosa a sus alcoholes correspondientes.

Principales productos formados:

Hidrólisis: Glucosa y celobiosa.

Oxidación: Oligosacáridos oxidados.

Reducción: Oligosacáridos reducidos.

Aplicaciones Científicas De Investigación

Industrial Applications

Cellulases have found extensive applications across various industries due to their ability to break down cellulose into fermentable sugars . These applications span multiple sectors, including:

- Biofuel Production: Cellulases are crucial in the production of cellulosic ethanol, a renewable biofuel derived from lignocellulosic biomass such as agricultural residues, wood, and grasses . The process involves pretreatment of biomass, enzymatic hydrolysis of cellulose into glucose, and fermentation of glucose into ethanol . Efficient this compound enzyme cocktails that function under industrial conditions are essential for the economic viability of cellulosic biofuel production .

- Textile Industry: Cellulases are used for biopolishing, which involves removing protruding fibers from fabrics to improve their appearance and texture . They are also employed in the production of stone-washed denim, where they create a worn-in look by partially degrading the cotton fibers . this compound is also used in biofinishing as it is rich in endoglucanase activity .

- Pulp and Paper Industry: Cellulases have broad applications in the paper and pulp industry, including bio-mechanical pulping and bio-modification of fibers . They are also used for removing ink coatings and toners from paper and improving the drainage of paper mills . Additionally, cellulases are used in manufacturing soft papers, such as sanitary paper and paper towels .

- Food and Beverage Industry: Cellulases play an important role in the food industry by improving the nutritive quality of fermented food items and producing low-calorie food ingredient oligosaccharides . They are utilized in the production of food coloring agents like carotenoids . Macerating enzymes, consisting of cellulases with pectinase and hemithis compound, improve the cloud stability and texture of nectars and purees . this compound is also used in the production of wine and beverages .

- Agriculture: Microbial cellulases have potential applications in agriculture, including plant pathogen and disease control . They can be used for the generation of plant and fungal protoplasts, enhanced seed germination, and improved root systems . Cellulases can also enhance plant growth and flowering, improve soil quality, and reduce dependence on mineral fertilizers .

- Animal Feed Industry: Cellulases are utilized in the animal feed industry to improve the nutritional quality of animal feed, enhance ruminant performance, and improve feed digestion and absorption . They can also be used for the preservation of high-quality fodder .

- Laundry and Detergent Industry: Cellulases are incorporated into detergents to provide superior cleaning action without damaging fibers . They improve color brightness and dirt removal, remove rough protuberances in cotton fabrics, and prevent the redeposition of ink particles .

- Waste Management: this compound enzymes hold immense potential for waste management and composting .

###действие Mechanism of this compound

The degradation of crystalline cellulose by cellulases (Cel6A and Cel7D) produced by wood-rotting fungi is enhanced by the addition of AA9D, a type of Lytic Polysaccharide MonoOxygenase (LPMO) . A chain reaction of amorphization occurs around the area oxidized by LPMO on the surface of crystalline cellulose, increasing its degradability by other enzymes . Phanerochaete chrysosporium has a significant effect on the degradation of crystalline cellulose by the enzymes Cel6A and Cel7D from the same fungus . AA9D enhances the activity of the other enzymes while producing little of its own product, oxidized oligosaccharides . When AA9D was working together, the number of enzyme molecules moving on the cellulose surface increased .

Advancements in this compound Research

Recent advancements in this compound research focus on enhancing enzyme efficiency, stability, and cost-effectiveness through genetic and protein engineering, metagenomics, and the discovery of novel enzymes via synthetic biology approaches . These innovations aim to improve this compound performance and integration with other technologies, leading to more sustainable and eco-friendly industrial processes .

This compound-Producing Microorganisms

Efficient this compound-producing bacteria can be isolated from organic fertilizers and paper mill sludges . Paenibacillus sp. E2 and E4 display superior this compound activities and represent excellent candidates for further this compound analysis and characterization . Using carboxymethyl cellulose (CMC) as the culture carbon substrate, E2 and E4 show high total this compound activity .

Purslane Polysaccharides

Mecanismo De Acción

La beta-celotriosa ejerce sus efectos principalmente a través de sus interacciones con enzimas como las celulasas. Estas enzimas reconocen y se unen a la beta-celotriosa, catalizando su hidrólisis en unidades de azúcar más pequeñas. Los objetivos moleculares incluyen los sitios activos de las enzimas celulasa, donde se rompen los enlaces glucosídicos de la beta-celotriosa .

Compuestos similares:

Celobiosa: Un disacárido compuesto por dos unidades de glucosa unidas mediante enlaces beta-1,4-glucosídicos.

Celotetraosa: Un oligosacárido compuesto por cuatro unidades de glucosa unidas mediante enlaces beta-1,4-glucosídicos.

Singularidad de la beta-celotriosa: La beta-celotriosa es única debido a su estructura y tamaño específicos, lo que la convierte en un compuesto modelo ideal para estudiar las propiedades de los oligosacáridos. Sus tres unidades de glucosa proporcionan un equilibrio entre la simplicidad y la complejidad, lo que permite a los investigadores investigar en detalle sus interacciones con las enzimas y otras moléculas .

Comparación Con Compuestos Similares

Cellobiose: A disaccharide composed of two glucose units linked by beta-1,4-glycosidic bonds.

Cellotetraose: An oligosaccharide composed of four glucose units linked by beta-1,4-glycosidic bonds.

Uniqueness of Beta-cellotriose: Beta-cellotriose is unique due to its specific structure and size, which makes it an ideal model compound for studying the properties of oligosaccharides. Its three glucose units provide a balance between simplicity and complexity, allowing researchers to investigate its interactions with enzymes and other molecules in detail .

Actividad Biológica

Cellulase is a complex enzyme system responsible for the hydrolysis of cellulose into glucose and other oligosaccharides. It plays a crucial role in various biological processes, particularly in the degradation of plant biomass. This article explores the biological activity of this compound, including its composition, mechanisms of action, and applications in industrial biotechnology.

This compound is composed of three main types of enzymes:

- Endo-1,4-β-D-glucanase (endoglucanase) : Acts on internal bonds within the cellulose chain, creating free chain ends.

- Exo-1,4-β-D-glucanase (exoglucanase) : Cleaves cellobiose units from the non-reducing ends of cellulose chains.

- β-glucosidase : Hydrolyzes cellobiose and cellodextrins into glucose.

These enzymes work synergistically to achieve effective hydrolysis of cellulose. For instance, Trichoderma reesei, a well-studied cellulolytic fungus, produces multiple isoforms of these enzymes, enhancing its ability to degrade cellulose efficiently .

Biological Activity and Characterization

The biological activity of this compound can vary significantly based on its source (bacterial or fungal), environmental conditions, and substrate specificity. The following table summarizes key findings from various studies on this compound activity:

| Source | Optimal pH | Optimal Temperature | Specific Activity (U/mL) | Substrate Used |

|---|---|---|---|---|

| Bacillus subtilis | 5 | 60°C | 64.98 | Carboxymethyl cellulose (CMC) |

| Trichoderma reesei | 4.8 | 50°C | 55.54 | Filter paper |

| Geotrichum candidum | 7 | 45°C | 55.4 | CMC |

| Pseudomonas fluorescens | 6 | 37°C | 0.2–1 | Various lignocellulosic wastes |

These results indicate that cellulases exhibit diverse activity profiles depending on their origin and the conditions under which they are produced .

Case Study 1: Bacterial Cellulases

Recent research has highlighted the potential of bacterial cellulases for industrial applications due to their high efficiency and lower production costs. A study isolated cellulolytic bacteria from agricultural waste, identifying strains such as Bacillus subtilis that demonstrated significant cellulolytic activity . The use of agricultural waste as a substrate not only promotes waste management but also enhances enzyme production.

Case Study 2: Fungal Cellulases

Fungal cellulases are often more effective in degrading complex lignocellulosic materials. For example, Trichoderma reesei has been extensively studied for its ability to produce a range of cellulases that can effectively hydrolyze various substrates including sugarcane bagasse and wheat straw . The enzyme's activity was significantly enhanced by optimizing growth conditions such as pH and temperature.

Case Study 3: Antimicrobial Properties

Interestingly, some studies have reported antimicrobial properties associated with cellulases produced by certain fungi. For instance, this compound from Coptotermes ceylonicus showed antibacterial activity against Escherichia coli, suggesting potential applications in biocontrol and bioremediation .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-CSHPIKHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] | |

| Record name | Cellulase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9012-54-8, 61788-77-0 | |

| Record name | Cellulase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rayon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.